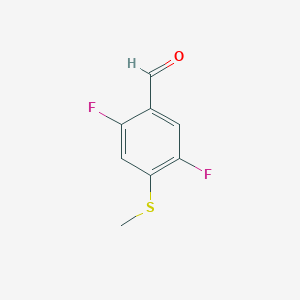
Magnesium, bromo-1,2-propadienyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo-1,2-propadienyl-(9CI) is an organomagnesium compound with the molecular formula C3H3BrMg and a molecular weight of 143.27 g/mol. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1,2-propadienyl-(9CI) can be synthesized through the reaction of magnesium with bromo-1,2-propadiene in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst to proceed efficiently. The general reaction is as follows:
C3H3Br+Mg→C3H3BrMg
Industrial Production Methods
In an industrial setting, the production of Magnesium, bromo-1,2-propadienyl-(9CI) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromo-1,2-propadiene, along with anhydrous solvents to prevent any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo-1,2-propadienyl-(9CI) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.
Halides: Reacts with alkyl halides in the presence of a catalyst.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Alkanes: From substitution reactions with halides.
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Applications De Recherche Scientifique
Magnesium, bromo-1,2-propadienyl-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism of action of Magnesium, bromo-1,2-propadienyl-(9CI) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in organic reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, bromo-1-propynyl-(9CI): Similar in structure but contains a triple bond.
Magnesium, bromo-1-propenyl-(9CI): Contains a double bond instead of an allene structure.
Magnesium, bromo-1,2-butadienyl-(9CI): Contains an extended conjugated system.
Uniqueness
Magnesium, bromo-1,2-propadienyl-(9CI) is unique due to its allene structure, which provides distinct reactivity compared to other Grignard reagents. This unique structure allows it to participate in specific reactions that other similar compounds may not efficiently undergo .
Propriétés
IUPAC Name |
magnesium;propa-1,2-diene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERVAXAQFOFRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=[CH-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300266 |
Source


|
| Record name | Magnesium, bromo-1,2-propadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-60-8 |
Source


|
| Record name | Magnesium, bromo-1,2-propadienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)


![N-[(4-bromophenyl)methyl]methanesulfonamide](/img/structure/B3248074.png)

![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)

![2-Iodothieno[3,2-b]thiophene](/img/structure/B3248084.png)
